2-[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a fluorobenzyl group, and an ethoxy group
Preparation Methods
The synthesis of 2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the condensation of appropriate thiazolidine derivatives with substituted benzaldehydes under controlled conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 2-[5-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE include other thiazolidine derivatives and benzyl-substituted compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C28H25FN2O5S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H25FN2O5S/c1-3-35-24-14-20(8-13-23(24)36-17-19-6-9-21(29)10-7-19)15-25-27(33)31(28(34)37-25)16-26(32)30-22-11-4-18(2)5-12-22/h4-15H,3,16-17H2,1-2H3,(H,30,32)/b25-15+ |
InChI Key |
SXHZDKCBQZMXFA-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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